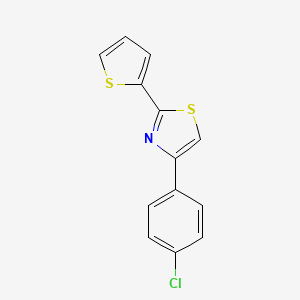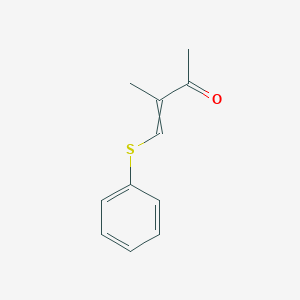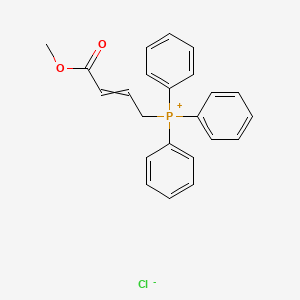
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable precursor, such as (4-Methoxy-4-oxobut-2-en-1-yl) chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield different oxo compounds, while substitution reactions can produce a variety of substituted phosphonium salts .
科学的研究の応用
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry
作用機序
The mechanism by which (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
類似化合物との比較
Similar Compounds
(4-Methoxy-4-oxobutyl)(triphenyl)phosphonium: Similar in structure but differs in the position of the methoxy group.
(4-methoxy-4-oxobut-2-en-1-yl)phosphonic acid: Contains a phosphonic acid group instead of a phosphonium chloride group
Uniqueness
What sets (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride apart from similar compounds is its specific reactivity and the types of reactions it can undergo. Its unique structure allows for a wide range of chemical transformations, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
112537-95-8 |
|---|---|
分子式 |
C23H22ClO2P |
分子量 |
396.8 g/mol |
IUPAC名 |
(4-methoxy-4-oxobut-2-enyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H22O2P.ClH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
InChIキー |
ISADPXNVZAOMJL-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


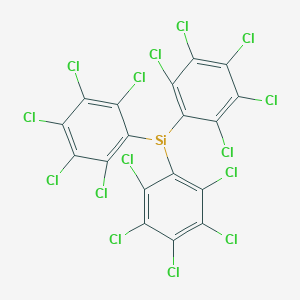
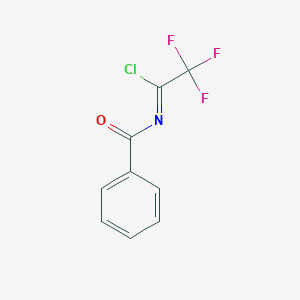
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
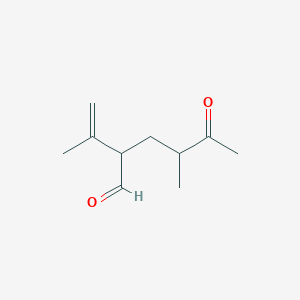
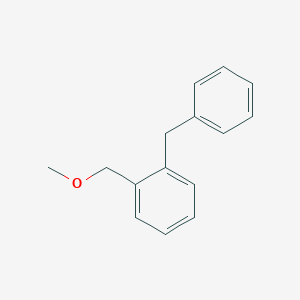
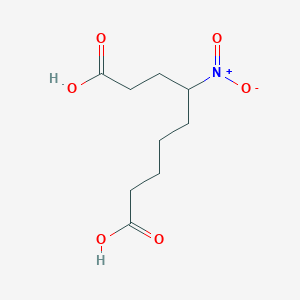
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
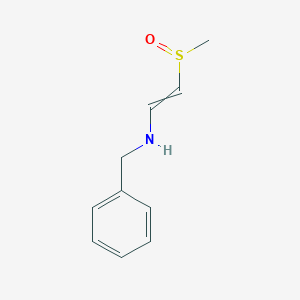
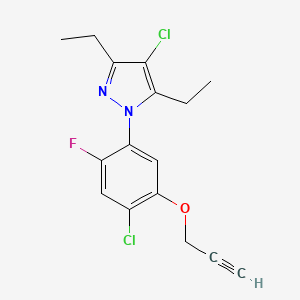


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
